molecular formula C6H4BrFN4 B2909517 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1257705-51-3

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B2909517
CAS No.: 1257705-51-3
M. Wt: 231.028
InChI Key: SPRFTNQQUSECLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-3-bromo-5-fluoropyridine as the starting material . This compound undergoes a cyclization reaction with hydrazine derivatives under controlled conditions to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

Comparison with Similar Compounds

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and specific chemical properties. The presence of both bromine and fluorine in this compound makes it unique and potentially more versatile in its applications .

Properties

IUPAC Name

8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN4/c7-4-1-3(8)2-12-5(4)10-6(9)11-12/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRFTNQQUSECLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NN2C=C1F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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